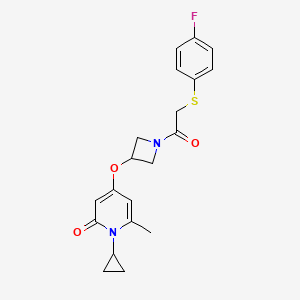

![molecular formula C9H16ClNO3 B2890573 Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate;hydrochloride CAS No. 2416218-47-6](/img/structure/B2890573.png)

Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

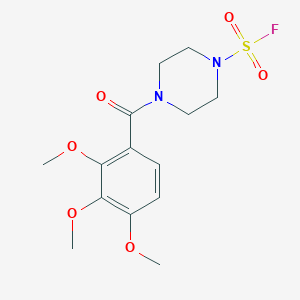

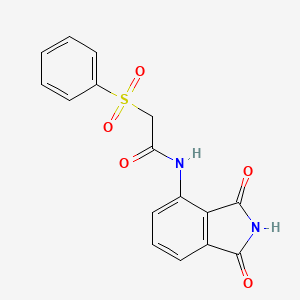

“Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate;hydrochloride” is a chemical compound with the molecular formula C9H16ClNO2 . It is a derivative of the spiro[3.3]heptane structure .

Molecular Structure Analysis

The molecular structure of this compound is based on the spiro[3.3]heptane scaffold, which is a seven-membered ring with two bridgehead carbons . The compound also contains an amino group and a carboxylate group .Applications De Recherche Scientifique

Chemical Modification and Drug Molecule Functionalization

Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules

Research has shown that alkyl moieties in drug molecules, including cyclic, linear, or branched structures, undergo metabolic hydroxy functionalization. This process modifies the hydrophobicity of alkyl moieties, transforming methyl groups into primary, secondary, or tertiary alcohols, which are often further oxidized to carboxyl groups to yield carboxy metabolites. This functionalization can significantly impact the pharmacologic activity of the parent drug, influencing the activity retention, loss, or modification. Such modifications play a crucial role in drug development, offering insights into how Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate; hydrochloride could be utilized in modifying pharmacologic properties (B. El-Haj & S. Ahmed, 2020).

Antimicrobial Applications

Chitosan and Its Antimicrobial Potential

The study of chitosan, a biopolymer with a unique chemical structure, reveals its significant antimicrobial potential. This research underlines the importance of understanding the factors that influence antimicrobial activity and the mechanisms of action, which could be relevant for exploring the antimicrobial applications of Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate; hydrochloride. Chitosan's ability to serve as an ingredient in pharmaceutical formulations points to the broader potential for similar compounds to be used in antimicrobial systems (D. Raafat & H. Sahl, 2009).

Biomass Conversion and Drug Synthesis

Biomass-derived Levulinic Acid for Drug Synthesis

Levulinic acid (LEV), derived entirely from biomass, serves as a key building block chemical for synthesizing a variety of value-added chemicals, including drugs. The flexibility offered by the carbonyl and carboxyl functional groups of LEV in drug synthesis suggests potential pathways for the utilization of Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate; hydrochloride in similar applications. This approach not only underscores the compound's relevance in medicinal chemistry but also highlights sustainable methodologies for drug synthesis (Mingyue Zhang et al., 2021).

Propriétés

IUPAC Name |

methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3.ClH/c1-13-7(12)9(10)5-6(11)8(9)3-2-4-8;/h6,11H,2-5,10H2,1H3;1H/t6-,9+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECZPINFNTWTGP-VNUWRVCDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C12CCC2)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]1(C[C@H](C12CCC2)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

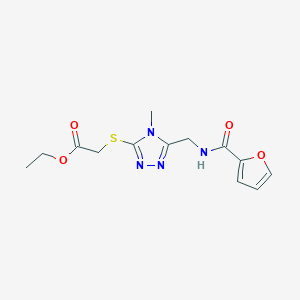

![2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-{1-[3-(trifluoromethyl)phenyl]ethyl}pyrimidine-5-carboxamide](/img/structure/B2890490.png)

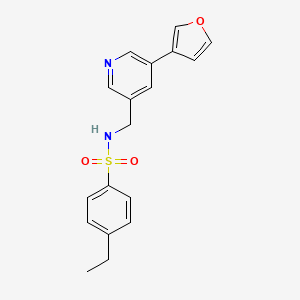

![(Z)-N-[2-(tert-butylamino)-2-oxoethyl]-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-ethylprop-2-enamide](/img/structure/B2890493.png)

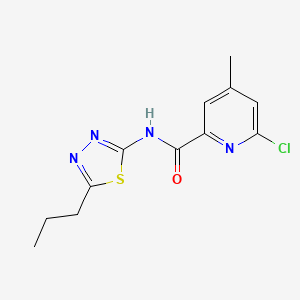

![2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2890496.png)

![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)